5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile
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Overview
Description
5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile is an organic compound with the molecular formula C9H16N2O It features a pyrrolidine ring substituted with a hydroxyl group and a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile typically involves the reaction of 3-hydroxypyrrolidine with a suitable nitrile compound under controlled conditions. One common method includes the use of pentanenitrile as a starting material, which undergoes a nucleophilic substitution reaction with 3-hydroxypyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxypyrrolidin-1-yl)butanenitrile
- 5-(3-Hydroxypyrrolidin-1-yl)hexanenitrile
- 5-(3-Hydroxypyrrolidin-1-yl)propanenitrile
Uniqueness
5-(3-Hydroxypyrrolidin-1-yl)pentanenitrile is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-(3-hydroxypyrrolidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-5-2-1-3-6-11-7-4-9(12)8-11/h9,12H,1-4,6-8H2 |
InChI Key |
HFKPQNYCIIUVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCCC#N |
Origin of Product |
United States |
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